molecular formula C9H13BN2O2 B15339988 6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol

6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B15339988
M. Wt: 192.03 g/mol
InChI Key: KAFKQPJAPMMVAJ-UHFFFAOYSA-N
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Description

6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-(dimethylamino)benzo[c][1,2]oxaborol-1(3H)-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C9H13BN2O2

Molecular Weight

192.03 g/mol

IUPAC Name

1-hydroxy-7-N,7-N-dimethyl-3H-2,1-benzoxaborole-6,7-diamine

InChI

InChI=1S/C9H13BN2O2/c1-12(2)9-7(11)4-3-6-5-14-10(13)8(6)9/h3-4,13H,5,11H2,1-2H3

InChI Key

KAFKQPJAPMMVAJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2N(C)C)N)O

Origin of Product

United States

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